molecular formula C28H29N3O4 B2686631 N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide CAS No. 491867-78-8

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide

Cat. No.: B2686631
CAS No.: 491867-78-8
M. Wt: 471.557
InChI Key: BAILXRGMLHARTM-UHFFFAOYSA-N
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Description

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is a complex organic compound that features a benzo[d][1,3]dioxole structure

Scientific Research Applications

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(diphenylmethyl)piperazinyl)ethanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(4-benzhydrylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-20(32)23-16-25-26(35-19-34-25)17-24(23)29-27(33)18-30-12-14-31(15-13-30)28(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-11,16-17,28H,12-15,18-19H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAILXRGMLHARTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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